Stereochemistry-Dependent Stromelysin Inhibition: Cbz-D-Trp-OH vs. Cbz-L-Trp-OH
In a head-to-head comparison of Cbz-protected tryptophan stereoisomers against recombinant human stromelysin catalytic domain (SCD), Cbz-D-Trp-OH demonstrated measurable but substantially weaker inhibition compared to its L-counterpart. Cbz-L-Trp-OH (IC50 = 2.5 μM, Ki = 2.1 μM) was 34-fold more potent than Cbz-D-Trp-OH (IC50 = 86 μM, Ki = 71 μM) [1]. This quantitative difference confirms that stereochemistry at the α-carbon is a critical determinant of enzyme binding affinity, and the D-isomer cannot substitute for the L-isomer in applications requiring potent stromelysin inhibition.
| Evidence Dimension | Enzyme inhibition potency (IC50) against recombinant human stromelysin catalytic domain |
|---|---|
| Target Compound Data | IC50 = 86 μM, Ki = 71 μM |
| Comparator Or Baseline | Cbz-L-Trp-OH: IC50 = 2.5 μM, Ki = 2.1 μM |
| Quantified Difference | 34-fold difference in IC50 (86 μM / 2.5 μM); 34-fold difference in Ki (71 μM / 2.1 μM) |
| Conditions | Recombinant human stromelysin catalytic domain (SCD) enzymatic assay, pH and temperature not specified in abstract |
Why This Matters
This data provides quantitative justification for selecting the D- or L-isomer based on the required enzyme inhibition profile; D-configuration offers weaker inhibition suitable for negative control or specificity studies.
- [1] Ye QZ, et al. A recombinant human stromelysin catalytic domain identifying tryptophan derivatives as human stromelysin inhibitors. J Med Chem. 1994 Jan 7;37(1):206-9. View Source
